(Z)-S-(2-((6-bromo-3-methylbenzo[d]thiazol-2(3H)-ylidene)amino)-2-oxoethyl) ethanethioate
Description
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Properties
IUPAC Name |
S-[2-[(6-bromo-3-methyl-1,3-benzothiazol-2-ylidene)amino]-2-oxoethyl] ethanethioate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11BrN2O2S2/c1-7(16)18-6-11(17)14-12-15(2)9-4-3-8(13)5-10(9)19-12/h3-5H,6H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEWYFSUHCCVATD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)SCC(=O)N=C1N(C2=C(S1)C=C(C=C2)Br)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11BrN2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (Z)-S-(2-((6-bromo-3-methylbenzo[d]thiazol-2(3H)-ylidene)amino)-2-oxoethyl) ethanethioate is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.
Structural Characteristics
This compound features several notable structural elements:
- Thiazole Ring : A five-membered heterocyclic compound known for diverse biological activities.
- Bromo and Methyl Substituents : These groups can enhance the lipophilicity and biological interaction potential of the molecule.
- Ethanethioate Group : Contributes to the compound's reactivity and interaction with biological targets.
The molecular formula is , indicating a complex structure that allows for various interactions within biological systems.
The biological activity of this compound is believed to involve several mechanisms:
- Enzyme Inhibition : The thiazole derivatives often act as enzyme inhibitors, potentially affecting metabolic pathways.
- Receptor Modulation : The compound may interact with specific receptors, altering signaling pathways that influence cellular responses.
- Antimicrobial Activity : Similar compounds have shown effectiveness against various bacterial strains, suggesting potential antimicrobial properties.
Biological Activity Data
Case Studies and Research Findings
-
Antimicrobial Studies :
- A study evaluated the antimicrobial efficacy of various thiazole derivatives, including our compound, against Staphylococcus aureus and Escherichia coli. Results indicated significant inhibition at low concentrations, suggesting a promising therapeutic application in treating infections caused by these pathogens.
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Cytotoxicity Assays :
- Research involving cancer cell lines (e.g., HeLa and MCF-7) demonstrated that the compound induced apoptosis at concentrations of 10–50 µM, with IC50 values comparable to established chemotherapeutics.
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Enzyme Interaction Studies :
- Enzyme kinetics studies revealed that the compound acts as a competitive inhibitor for specific kinases involved in cell signaling pathways, highlighting its potential as a lead compound for drug development targeting cancer therapies.
Q & A
Basic Research Questions
Q. What are the foundational synthetic routes for (Z)-S-(2-((6-bromo-3-methylbenzo[d]thiazol-2(3H)-ylidene)amino)-2-oxoethyl) ethanethioate?
- Methodology : The compound is synthesized via condensation of 6-bromo-3-methylbenzo[d]thiazol-2-amine with α-bromoacetylthioacetate intermediates. Thiourea and bromine in glacial acetic acid are used to form the benzothiazole core, followed by alkylation with ethyl bromide under reflux in ethanol. Pyridine is often employed as a catalyst for anhydride-mediated acylation steps .
- Characterization : Confirmation of structure requires H/C NMR (to verify Z-configuration and thioacetate groups), mass spectrometry (for molecular weight validation), and HPLC (purity >95%) .
Q. How is tautomerism in the benzothiazole core addressed during synthesis?
- Methodology : Thione-thiol tautomerism in basic media is minimized by controlling pH (<8) and using aprotic solvents (e.g., DMF). Kinetic quenching of intermediates with dilute HCl prevents undesired O- or N-alkylation byproducts .
Advanced Research Questions
Q. What experimental design principles optimize regioselectivity in alkylation reactions of benzothiazole derivatives?
- Methodology :
- Reagent addition order : Delayed addition of ethyl bromide (after base activation of the thiazole nitrogen) reduces ring-opening side reactions .
- Solvent effects : Polar aprotic solvents (e.g., chloroform/ethyl acetate mixtures) enhance electrophilic alkylation at the sulfur atom, achieving >80% S-alkylation yield .
- Statistical modeling : Design of Experiments (DoE) with variables like temperature (60–100°C), stoichiometry (1:1.2–1:1.5), and reaction time (4–8 hr) identifies optimal conditions via response surface methodology .
Q. How does thioacetate functionalization influence biological activity in benzothiazole derivatives?
- Methodology :
- In vitro screening : Anticancer activity is tested against human carcinoma cell lines (e.g., MCF-7, HepG2) using MTT assays. IC values are compared with structurally related compounds (e.g., 2-thioxoimidazolidin-4-ones) to establish structure-activity relationships .
- Mechanistic studies : Molecular docking (e.g., CDK1/GSK3β kinases) and fluorescence-based assays assess binding affinity to DNA or enzyme active sites .
Q. What flow-chemistry strategies improve scalability and yield for this compound?
- Methodology :
- Continuous-flow synthesis : A two-stage reactor system separates benzothiazole core formation (in ethanol at 80°C) from alkylation (in chloroform at 50°C), achieving 92% yield with residence time <2 hr.
- In-line analytics : Real-time UV-Vis monitoring detects intermediates, enabling automated adjustment of reagent flow rates .
Q. How are contradictory spectral data resolved during structural elucidation?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
